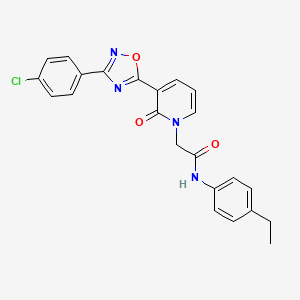

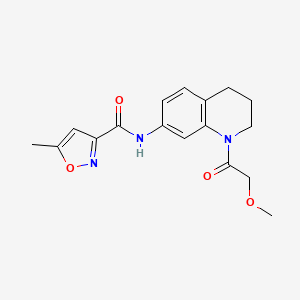

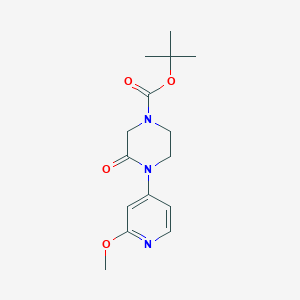

![molecular formula C16H21NO4S B2422378 (E)-9-(styrylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1351663-77-8](/img/structure/B2422378.png)

(E)-9-(styrylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación

Synthesis Techniques and Derivatives

- A novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives has been developed, marking the first report of spiromorpholinotetrahydropyran derivatives synthesis through Prins bicyclization (B. Reddy et al., 2014).

- 1-Aroyl-2-styrylsulfonylethene is used as a precursor for synthesizing various sulfur-containing heterocycles, including 7-aroyl-11-aryl-2,4-diazaspiro[5,5]undecane-1,3,5-trione-9-thia-9,9-dioxide (D. B. Reddy et al., 2001).

Chemical Reagents and Processes

- 9-Fluorenylmethoxycarbonyl-N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione ester (Fmoc-OASUD) is described as a new reagent for preparing Fmoc-amino acids with high yields and purity, highlighting its stability compared to Fmoc-OSu (B. L. Rao et al., 2016).

Conformational Studies

- Conformational study of 1,3-dioxa-9-azaspiro[5,5]undecanes shows the existence of four conformations depending on the nature of substituents, with significant implications for their chemical behavior (J. Bassus et al., 1978).

Applications in Synthesis of Complex Molecules

- The reaction of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde leads to the synthesis of complex diazaspiro derivatives, showcasing the versatility of these compounds in organic synthesis (A. Khrustaleva et al., 2018).

Medicinal Chemistry and Drug Development

- Exploration of Spirocyclic Derivatives of Ciprofloxacin as Antibacterial Agents: Derivatives of the 1-oxa-9-azaspiro[5.5]undecane were used in the synthesis of new fluoroquinolone derivatives, with significant antibacterial activity against specific bacterial strains (A. Lukin et al., 2022).

- Synthesis and evaluation of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives as selective σ1 receptor ligands for potential brain imaging agents (Jiale Tian et al., 2020).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

9-[(E)-2-phenylethenyl]sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S/c18-22(19,14-7-15-5-2-1-3-6-15)17-10-8-16(9-11-17)20-12-4-13-21-16/h1-3,5-7,14H,4,8-13H2/b14-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJEWAOWDRRWNAS-VGOFMYFVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2(CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-9-(styrylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

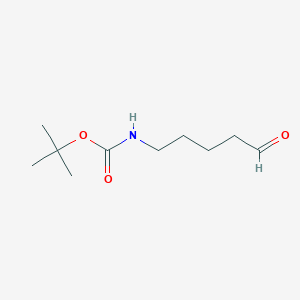

![2-cyclopentyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2422296.png)

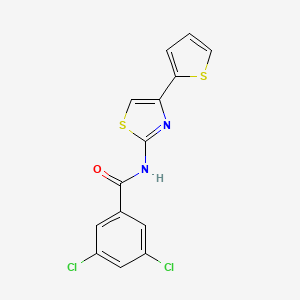

![octahydro-2H-cyclohepta[b]furan-3a-amine hydrochloride](/img/structure/B2422305.png)

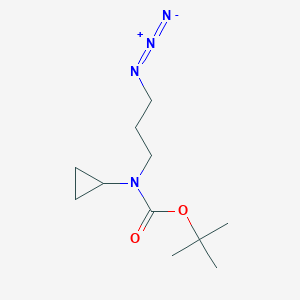

![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2422307.png)

![2-(8-Bromo-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetic acid](/img/structure/B2422311.png)

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2422315.png)